molecular formula C13H12N2O3S B2625501 (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one CAS No. 1799264-99-5

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2625501
CAS No.: 1799264-99-5
M. Wt: 276.31
InChI Key: ZLICEZMMJGKECF-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of β-amino alcohols with suitable leaving groups.

    Coupling Reactions: The final step involves coupling the furan, thiazole, and azetidine rings through appropriate linkers and under suitable reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azetidine ring may yield azetidinol derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one: can be compared with other compounds containing furan, thiazole, and azetidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(4-3-10-2-1-6-17-10)15-8-11(9-15)18-13-14-5-7-19-13/h1-7,11H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLICEZMMJGKECF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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